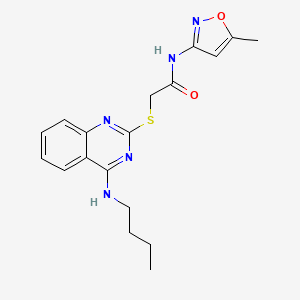

![molecular formula C7H13NO4 B2710673 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid CAS No. 756874-13-2](/img/structure/B2710673.png)

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid

Overview

Description

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is a chemical compound with the CAS Number: 756874-13-2 . It has a molecular weight of 175.18 . The IUPAC name for this compound is 4-[(methoxycarbonyl)(methyl)amino]butanoic acid .

Molecular Structure Analysis

The InChI code for 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is 1S/C7H13NO4/c1-8(7(11)12-2)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available sources.Scientific Research Applications

Methionine Precursor and Antioxidant Metabolite Production

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is explored as a methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), demonstrating significant benefits in poultry nutrition. HMTBA is preferentially diverted to the transsulfuration pathway, yielding antioxidant metabolites like taurine and glutathione. This diversion enhances intestinal epithelial barrier function in vitro, underscoring its potential to improve intestinal homeostasis and the quality of poultry products for human consumption (Martín-Venegas et al., 2013).

Synthetic Applications in Chemistry

The compound has been utilized in synthetic chemistry, such as in the reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to the formation of target amides. This showcases its role in facilitating specific synthetic pathways and producing chemicals of interest (Novakov et al., 2017).

Methionine Bioavailability in Dairy Cows

Another study emphasizes the importance of methionine supply in dairy cows for milk protein synthesis. The isopropyl ester of the 2-hydroxy-4-(methylthio)-butanoic acid (HMBi) was tested, showing that HMBi is quickly absorbed and converted into methionine, indicating its potential as a new source of methionine for ruminants with acceptable bioavailability (Graulet et al., 2005).

Intestinal Cell Conversion and Nutritional Regulation

Research on intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro highlights the capacity of Caco-2 cells to convert HMTBA to L-Met and the up-regulation of conversion by nutritional HMTBA supplementation. This underscores the compound's role in dietary methionine supplementation and its utilization as a dietary source of Met (Martín-Venegas et al., 2011).

Enzyme-activated Surfactants for Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, have been employed as surfactants for carbon nanotubes. These surfactants are converted into enzymatically activated CNT surfactants that create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, illustrating the compound's utility in nanotechnology applications (Cousins et al., 2009).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

4-[methoxycarbonyl(methyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-8(7(11)12-2)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGQKWNOLNWCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid | |

CAS RN |

756874-13-2 | |

| Record name | 4-[(methoxycarbonyl)(methyl)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2710595.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2710596.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2710603.png)

![Tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2710604.png)

![4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2710607.png)

![(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2710610.png)